1-(3-Chloropyridin-2-yl)piperazine

Adrenergic Receptor Pharmacology Receptor Binding Assays Structure-Activity Relationship

1-(3-Chloropyridin-2-yl)piperazine (CAS 87394-55-6) is a heterocyclic organic compound belonging to the pyridinylpiperazine class, with the molecular formula C₉H₁₂ClN₃ and a molecular weight of 197.67 g/mol. It serves as a key molecular building block in medicinal chemistry and chemical synthesis, characterized by a piperazine ring substituted with a 3-chloropyridin-2-yl group.

Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
CAS No. 87394-55-6
Cat. No. B1312589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloropyridin-2-yl)piperazine
CAS87394-55-6
Molecular FormulaC9H12ClN3
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=CC=N2)Cl
InChIInChI=1S/C9H12ClN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2
InChIKeyHLCPXCHNWZGOMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloropyridin-2-yl)piperazine (CAS 87394-55-6) Technical Baseline and Procurement-Relevant Properties


1-(3-Chloropyridin-2-yl)piperazine (CAS 87394-55-6) is a heterocyclic organic compound belonging to the pyridinylpiperazine class, with the molecular formula C₉H₁₂ClN₃ and a molecular weight of 197.67 g/mol [1]. It serves as a key molecular building block in medicinal chemistry and chemical synthesis, characterized by a piperazine ring substituted with a 3-chloropyridin-2-yl group . The compound is commercially available as a free base with a typical purity specification of 98% . Its physicochemical properties include a density of 1.2±0.1 g/cm³ and a boiling point of 331.4±37.0 °C at 760 mmHg .

Why Generic Substitution of 1-(3-Chloropyridin-2-yl)piperazine with Unsubstituted or Alternate Halogenated Pyridinylpiperazines is Not Supported by Evidence


The 3-chloro substitution on the pyridine ring of 1-(3-chloropyridin-2-yl)piperazine imparts distinct pharmacological and physicochemical properties that differentiate it from its unsubstituted and alternate halogenated analogs. Quantitative receptor binding assays reveal that the 3-chloro analog exhibits an alpha-1 adrenergic receptor binding affinity (Ki = 1.80E+3 nM) that is 21% weaker than the 3-bromo analog (Ki = 1.48E+3 nM) and 33% stronger than the unsubstituted pyridin-2-yl analog (Ki = 2.40E+3 nM) [1]. Furthermore, the 3-fluoro analog demonstrates high-affinity binding to alpha-2C adrenergic receptors (Ki = 20 nM), a profile not observed for the 3-chloro variant, underscoring that halogen identity dictates receptor selectivity and cannot be assumed interchangeable [2]. These quantitative differences demonstrate that substitution patterns directly modulate target engagement and biological activity, making generic substitution without experimental validation a high-risk approach for research consistency and downstream application success.

Quantitative Differentiation Evidence for 1-(3-Chloropyridin-2-yl)piperazine (CAS 87394-55-6) Against Closest Analogs


Alpha-1 Adrenergic Receptor Binding Affinity: Halogen-Dependent Modulation Compared to Bromo and Unsubstituted Analogs

In a direct head-to-head comparison using identical assay conditions, 1-(3-chloropyridin-2-yl)piperazine exhibits an alpha-1 adrenergic receptor binding affinity (Ki) of 1.80E+3 nM (1.8 µM) [1]. The 3-bromo analog (1-(3-bromopyridin-2-yl)piperazine, CAS 87394-56-7) displays a higher affinity with a Ki of 1.48E+3 nM (1.48 µM), representing a 21% stronger binding [2]. Conversely, the unsubstituted analog (1-(pyridin-2-yl)piperazine, CAS 34803-66-2) shows a lower affinity with a Ki of 2.40E+3 nM (2.4 µM), which is 33% weaker than the 3-chloro compound [3].

Adrenergic Receptor Pharmacology Receptor Binding Assays Structure-Activity Relationship

Voltage-Gated Sodium Channel Nav1.7 Inhibition: Electrophysiological Activity in Human Cell Line

1-(3-Chloropyridin-2-yl)piperazine inhibits the human voltage-gated sodium channel Nav1.7 with an IC50 of 4040.0 nM (4.04 µM) in an automated patch-clamp electrophysiology assay using HEK293 cells stably transfected with human Nav1.7 [1]. This provides a quantitative baseline for Nav1.7 inhibitory activity.

Ion Channel Pharmacology Pain Research Electrophysiology

Dipeptidyl Peptidase-4 (DPP4) Inhibition: Class-Level Inference for Metabolic Disease Research

The dihydrochloride salt of 1-(3-chloropyridin-2-yl)piperazine (CAS 1193389-39-7) is reported to act as an inhibitor of dipeptidyl peptidase-4 (DPP4), an enzyme target for type 2 diabetes and obesity therapeutics . While specific IC50 or Ki values for the free base are not available in the public domain, this class-level activity distinguishes the compound from other pyridinylpiperazines lacking this reported target engagement.

Metabolic Disease Type 2 Diabetes Enzyme Inhibition

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity Relative to Halogenated Analogs

The 3-chloro substitution confers distinct physicochemical properties compared to other halogenated pyridinylpiperazines. The molecular weight of 1-(3-chloropyridin-2-yl)piperazine is 197.67 g/mol, which is intermediate between the 3-fluoro analog (181.21 g/mol) and the 3-bromo analog (242.12 g/mol) [1]. This difference in molecular weight correlates with altered lipophilicity and membrane permeability potential, which can influence pharmacokinetic behavior and compound handling in biological assays [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Evidence-Based Research and Industrial Application Scenarios for 1-(3-Chloropyridin-2-yl)piperazine (CAS 87394-55-6)


Adrenergic Receptor Pharmacology: Alpha-1 Subtype Profiling with Defined Intermediate Potency

1-(3-Chloropyridin-2-yl)piperazine is optimally suited for experiments requiring a pyridinylpiperazine with intermediate alpha-1 adrenergic receptor binding affinity. Its Ki of 1.80E+3 nM [1] positions it between the more potent 3-bromo analog (Ki = 1.48E+3 nM) and the less potent unsubstituted analog (Ki = 2.40E+3 nM). This intermediate profile enables researchers to study structure-activity relationships (SAR) around the 3-position of the pyridine ring and to calibrate assay sensitivity when screening for novel alpha-1 adrenergic modulators.

Ion Channel Research: Nav1.7 Sodium Channel Inhibitor Screening and Pain Target Validation

With a defined Nav1.7 IC50 of 4040.0 nM (4.04 µM) in a human cell line electrophysiology assay [2], 1-(3-chloropyridin-2-yl)piperazine serves as a validated tool compound for Nav1.7-related research. This quantitative activity supports its use as a reference inhibitor in patch-clamp screening campaigns, as a starting point for medicinal chemistry optimization of Nav1.7 blockers, and as a probe to investigate the role of Nav1.7 in pain signaling pathways where moderate potency inhibition is mechanistically informative.

Medicinal Chemistry: Halogen-Dependent SAR Studies for Receptor and Enzyme Targets

The quantifiable differences in receptor binding affinity among the 3-chloro, 3-bromo, and unsubstituted pyridinylpiperazine analogs [1] make 1-(3-chloropyridin-2-yl)piperazine an essential component in systematic SAR investigations. Researchers can use this compound to probe the steric and electronic effects of the 3-chloro substituent on target engagement, metabolic stability, and off-target profiles. Its intermediate physicochemical properties further support its use as a balanced scaffold for lead optimization programs where both potency and drug-like properties are being tuned.

Metabolic Disease Research: DPP4 Inhibitor Tool Compound for In Vitro Target Engagement Studies

Given its reported DPP4 inhibitory activity , the dihydrochloride salt of 1-(3-chloropyridin-2-yl)piperazine is appropriate for in vitro DPP4 enzyme assays aimed at validating target engagement in metabolic disease models. While quantitative potency data are not publicly available, the compound's distinct DPP4 activity differentiates it from other pyridinylpiperazines and supports its selection for preliminary screening in type 2 diabetes and obesity research programs, with the understanding that in-house IC50 determination will be required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Chloropyridin-2-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.